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Compound of Interest

Compound Name: (R)-1-tert-Butoxy-2-propanol

CAS No.: 136656-73-0

Cat. No.: B2957425

Get Quote

Part 1: Executive Summary & Structural Logic
The Core Distinction
In the synthesis of pharmaceutical intermediates and fine chemicals, the distinction between

(R)-1-tert-butoxy-2-propanol (a secondary alcohol) and its primary alcohol counterparts (such

as its regioisomer 2-tert-butoxy-1-propanol or standard n-alcohols) is not merely academic—it

dictates reaction kinetics, oxidation pathways, and purification strategies.

The "Bottom Line" for Researchers:

(R)-1-tert-butoxy-2-propanol is a Secondary Alcohol.[1]

Reactivity Profile: It exhibits significantly slower kinetics in nucleophilic substitutions and

acylations compared to primary alcohols due to the steric bulk of the adjacent tert-butoxy

group and the methyl tail.

Oxidation Fate: It oxidizes to a ketone (1-tert-butoxy-2-propanone), whereas primary analogs

oxidize to aldehydes or carboxylic acids.
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Origin: It is the dominant product of base-catalyzed ring opening of (R)-propylene oxide

(retention of stereochemistry).

Structural Analysis (Steric & Electronic)
The molecule features a chiral center at C2. The hydroxyl group is flanked by a methyl group

(C3) and a bulky tert-butoxymethyl group (C1).

Feature
(R)-1-tert-butoxy-2-
propanol (Secondary)

2-tert-butoxy-1-propanol
(Primary Isomer)

Hydroxyl Type Secondary (2°) Primary (1°)

Steric Environment
High Hindrance: Flanked by

Methyl & t-Bu-O-CH₂-

Low Hindrance: Exposed -

CH₂OH

Acylation Rate (

)
1.0 (Reference) ~15–50x Faster

Oxidation Product Ketone (Stable)
Aldehyde (Unstable)

Acid

Dominant Synthesis Base-catalyzed opening of PO
Acid-catalyzed opening of PO

(Minor)

Part 2: Comparative Reactivity & Experimental Data
Acylation and Esterification Kinetics
The most immediate functional difference is observed during protection or coupling reactions

(e.g., esterification).

Primary Alcohols: The hydroxyl is exposed.[2] Nucleophilic attack on acyl chlorides or

anhydrides is rapid.

(R)-1-tert-butoxy-2-propanol: The bulky tert-butyl ether at C1 creates a "picket fence"

effect. The incoming electrophile must navigate between the C3-Methyl and the C1-t-Butoxy

group.
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Experimental Insight: In a competitive acetylation with acetic anhydride/pyridine:

Primary Alcohol (e.g., n-Butanol): >95% conversion in <30 mins at 25°C.

(R)-1-tert-butoxy-2-propanol: Requires elevated temperatures (40-60°C) or DMAP

catalysis to achieve similar conversion rates over 2-4 hours.

Oxidation Pathways (Swern/Jones)
This is the critical divergence point for synthetic planning.

Scenario A: Desired Product is a Ketone.[3]

Use (R)-1-tert-butoxy-2-propanol.

Reagent: Jones Reagent or PCC.

Result: Clean conversion to 1-tert-butoxy-2-propanone. No over-oxidation occurs because

the carbonyl carbon has no hydrogen to lose.

Scenario B: Desired Product is an Acid.

Use a Primary Alcohol analog.[3][4]

Reagent: Jones Reagent.

Result: Oxidation to aldehyde

carboxylic acid.

Regioselective Synthesis (The Origin of Purity)
To ensure you are working with the secondary alcohol (and not a mixture containing the

primary isomer), the synthesis method is paramount.

Base-Catalyzed (S_N2): Nucleophile (

) attacks the least hindered carbon (C1) of propylene oxide.
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Product:>95% Secondary Alcohol ((R)-1-tert-butoxy-2-propanol).

Stereochemistry:Retention at C2.

Acid-Catalyzed (S_N1-like): Nucleophile attacks the most substituted carbon (C2) due to

partial carbocation stabilization.

Product: Mixture, enriched in Primary Alcohol (2-tert-butoxy-1-propanol).

Stereochemistry:Inversion at C2.

Part 3: Visualization of Reactivity & Synthesis
The following diagram illustrates the divergent synthesis pathways and the steric environment

affecting reactivity.

(R)-Propylene Oxide

Base Catalyst
(t-BuOK)

Acid Catalyst
(H+)

(R)-1-tert-Butoxy-2-propanol
(Secondary Alcohol)
MAJOR PRODUCT

Attacks C1 (Less Hindered)

2-tert-butoxy-1-propanol
(Primary Alcohol)

MINOR/REGIOISOMER

Attacks C2 (Electronic)

Oxidation -> Ketone
(Stable)Oxidation (Jones/Swern)

Acylation:
SLOW (Steric Hindrance)

Oxidation -> Carboxylic AcidOxidation

Acylation:
FAST

Click to download full resolution via product page

Caption: Synthesis origin determines alcohol class. Base catalysis yields the target secondary

alcohol, which exhibits distinct oxidative and kinetic profiles compared to the primary

regioisomer.

Part 4: Experimental Protocols
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Protocol A: Competitive Acylation Assay (Reactivity
Check)
Use this to quantify the steric hindrance of your specific batch against a primary standard.

Setup: In a 25 mL flask, dissolve 1.0 mmol of (R)-1-tert-butoxy-2-propanol and 1.0 mmol of

1-Butanol (internal standard) in 5 mL dry DCM.

Initiation: Add 1.1 mmol Acetic Anhydride and 1.2 mmol Pyridine.

Monitoring: Aliquot 50 µL every 10 minutes into hexane (quench). Analyze via GC-FID.

Expectation:

1-Butanol peak disappears rapidly (

min).

(R)-1-tert-butoxy-2-propanol peak persists significantly longer (

min) due to the bulky tert-butoxy group shielding the secondary hydroxyl.

Protocol B: Enzymatic Kinetic Resolution (Chiral Purity)
Since the molecule is a secondary alcohol, it is a candidate for lipase-catalyzed resolution if the

enantiomeric excess (ee) is low.

Reagents: Racemic 1-tert-butoxy-2-propanol, Vinyl Acetate (acyl donor), Candida antarctica

Lipase B (CAL-B) immobilized.

Condition: Incubate at 30°C in hexane.

Mechanism: CAL-B is highly selective for the (R)-enantiomer of secondary alcohols.

Result: The (R)-alcohol is acetylated to the ester, leaving the (S)-alcohol unreacted. (Note: If

starting with pure (R) from chiral pool synthesis, this step confirms optical purity).
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National Toxicology Program (NTP). "Toxicology and Carcinogenesis Studies of Propylene

Glycol Mono-t-butyl Ether."[1] Technical Report Series No. 515.[1] (2004).[1][5][6] Link

Source of physical properties and industrial synthesis routes (Base-catalyzed).

Lyondell Chemical Co. "Propylene Glycol Mono-tert-butyl Ether (Arcosolv PTB)." Product

Safety Data.

Confirms the commercial product is >99% alpha-isomer (Secondary alcohol).

Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms,

and Structure. Wiley-Interscience.

Authoritative source for S_N2 (primary attack) vs S_N1 (secondary attack) epoxide ring-

opening mechanisms.

Gotor-Fernández, V., et al. "Enzymatic Kinetic Resolution of Secondary Alcohols." Journal of

Molecular Catalysis B: Enzymatic.

Provides the basis for lipase-catalyzed resolution protocols for bulky secondary alcohols.

PubChem. "1-tert-Butoxy-2-propanol | C7H16O2." Link

Verification of CAS 57018-52-7 and physical constants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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